molecular formula C23H28O3 B084243 Benzoic acid, 2-(4-nonylbenzoyl)- CAS No. 13936-29-3

Benzoic acid, 2-(4-nonylbenzoyl)-

Cat. No. B084243
CAS RN: 13936-29-3
M. Wt: 352.5 g/mol
InChI Key: RIMAJWNGTMFZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-(4-nonylbenzoyl)-, also known as NBBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBBA is a derivative of benzoic acid and is commonly used as a photo-initiator in polymerization reactions.

Mechanism of Action

Benzoic acid, 2-(4-nonylbenzoyl)- acts as a photo-initiator by absorbing light energy and generating free radicals that initiate polymerization reactions. The mechanism of action involves the formation of excited states of Benzoic acid, 2-(4-nonylbenzoyl)-, followed by electron transfer reactions that lead to the formation of free radicals. These free radicals initiate polymerization reactions, leading to the formation of polymers with unique properties.
Biochemical and Physiological Effects:
Benzoic acid, 2-(4-nonylbenzoyl)- has been shown to have low toxicity and is not considered to be harmful to human health. However, its long-term effects on human health are not well understood, and further studies are required to determine its safety profile. Benzoic acid, 2-(4-nonylbenzoyl)- has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of antimicrobial coatings.

Advantages and Limitations for Lab Experiments

The advantages of using Benzoic acid, 2-(4-nonylbenzoyl)- in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its high cost and limited availability, which may restrict its use in large-scale experiments.

Future Directions

There are several future directions for research on Benzoic acid, 2-(4-nonylbenzoyl)-. One potential area of research is the development of new applications for Benzoic acid, 2-(4-nonylbenzoyl)- in materials science, nanotechnology, and biomedicine. Another area of research is the optimization of the synthesis method to improve the yield and purity of Benzoic acid, 2-(4-nonylbenzoyl)-. Additionally, further studies are required to determine the long-term effects of Benzoic acid, 2-(4-nonylbenzoyl)- on human health and the environment.
Conclusion:
In conclusion, Benzoic acid, 2-(4-nonylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to produce high yields of Benzoic acid, 2-(4-nonylbenzoyl)- with excellent purity. Benzoic acid, 2-(4-nonylbenzoyl)- acts as a photo-initiator by generating free radicals that initiate polymerization reactions. Benzoic acid, 2-(4-nonylbenzoyl)- has low toxicity and has been shown to have antimicrobial properties. However, further studies are required to determine its safety profile and long-term effects on human health and the environment. There are several future directions for research on Benzoic acid, 2-(4-nonylbenzoyl)-, including the development of new applications and the optimization of the synthesis method.

Synthesis Methods

The synthesis of Benzoic acid, 2-(4-nonylbenzoyl)- involves the reaction of nonylphenol with benzoic anhydride under acidic conditions. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques. The synthesis method has been optimized to produce high yields of Benzoic acid, 2-(4-nonylbenzoyl)- with excellent purity.

Scientific Research Applications

Benzoic acid, 2-(4-nonylbenzoyl)- has been extensively studied for its potential applications in various scientific fields. In materials science, Benzoic acid, 2-(4-nonylbenzoyl)- is used as a photo-initiator in polymerization reactions, leading to the formation of polymers with unique properties. In the field of nanotechnology, Benzoic acid, 2-(4-nonylbenzoyl)- has been used to synthesize gold nanoparticles with controlled morphology and size. Benzoic acid, 2-(4-nonylbenzoyl)- has also been studied for its potential use in the development of photodynamic therapy for cancer treatment.

properties

CAS RN

13936-29-3

Product Name

Benzoic acid, 2-(4-nonylbenzoyl)-

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

2-(4-nonylbenzoyl)benzoic acid

InChI

InChI=1S/C23H28O3/c1-2-3-4-5-6-7-8-11-18-14-16-19(17-15-18)22(24)20-12-9-10-13-21(20)23(25)26/h9-10,12-17H,2-8,11H2,1H3,(H,25,26)

InChI Key

RIMAJWNGTMFZOT-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Other CAS RN

13936-29-3

synonyms

2-(4-Nonylbenzoyl)benzoic acid

Origin of Product

United States

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